6alpha-Hydroxycampestanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6alpha-hydroxycampestanol is a 3beta-sterol having the structure of campestanol with a hydroxy group at the 6alpha-position. It derives from a campestanol.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis for Brassinosteroid Research : 6alpha-Hydroxycampestanol has been synthesized for research on brassinosteroids, a class of plant hormones. This synthesis has been pivotal in studying the biosynthesis pathways of these hormones in plants (Seto et al., 2000).
Biological Activities and Applications
- Role in Hormone Biosynthesis : In plants, this compound is a key intermediate in the biosynthesis of brassinosteroids. This has been demonstrated through precursor administration experiments in cultured cells of Catharanthus roseus, highlighting its significant role in plant growth and development (Fujioka et al., 2000).
Potential Therapeutic Applications
- Investigation in Neurological Research : Compounds structurally related to this compound have been studied for their potential in treating neurological conditions. For instance, novel NGF-potentiating diterpenoids from Brazilian medicinal plants, structurally similar to this compound, have shown promise in enhancing nerve growth factor-mediated neurite outgrowth (Tang et al., 2009).
Molecular Pathways and Mechanisms
- Understanding Steroid Metabolism : The study of this compound and similar compounds has contributed to a deeper understanding of steroid metabolism in various organisms, including humans. This includes insights into enzymatic pathways and molecular mechanisms involved in steroid hydroxylation (Dombroski et al., 1997).
Research Methodology and Techniques
- Advancements in Synthetic Techniques : Research on this compound has led to advancements in synthetic chemistry, particularly in the creation of steroidal compounds. These synthetic approaches have broader applications in medicinal chemistry and drug development (Testero et al., 2009).
Properties
Molecular Formula |
C28H50O2 |
---|---|
Molecular Weight |
418.7 g/mol |
IUPAC Name |
(3S,5S,6S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol |
InChI |
InChI=1S/C28H50O2/c1-17(2)18(3)7-8-19(4)22-9-10-23-21-16-26(30)25-15-20(29)11-13-28(25,6)24(21)12-14-27(22,23)5/h17-26,29-30H,7-16H2,1-6H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,27-,28-/m1/s1 |
InChI Key |
XOCKKQKIUYNBRG-XYCVKZCMSA-N |
Isomeric SMILES |
C[C@H](CC[C@@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4)O)C)O)C |
Canonical SMILES |
CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.